

Introduction: A Unique Building Block for Advanced Peptide Science

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Compound of Interest

Compound Name: *Fmoc-3-iodo-D-phenylalanine*

Cat. No.: *B1390332*

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Fmoc-3-iodo-D-phenylalanine is a specialized, non-natural amino acid derivative that has become an invaluable tool in modern peptide chemistry, drug discovery, and structural biology. Its unique trifunctional structure—comprising a base-labile Fmoc protecting group, a D-chiral center, and a strategically placed iodine atom—provides researchers with a versatile building block for creating sophisticated peptides with enhanced properties and novel functionalities.

This guide, intended for scientists and professionals in the field, offers a comprehensive overview of **Fmoc-3-iodo-D-phenylalanine**, covering its commercial availability, critical applications, and practical experimental considerations. The incorporation of this amino acid is a key strategy in the development of peptide-based therapeutics, advanced imaging agents, and complex biomaterials.^{[1][2][3]} The presence of the D-enantiomer offers inherent resistance to enzymatic degradation, a crucial feature for improving the in-vivo stability and bioavailability of peptide drugs. Meanwhile, the iodine atom serves as a versatile functional handle for a variety of chemical modifications, most notably for radiolabeling and as a heavy-atom tool for X-ray crystallography.^{[1][4]}

Physicochemical Properties and Specifications

A clear understanding of the compound's properties is essential for its effective use in the laboratory. The key specifications for **Fmoc-3-iodo-D-phenylalanine** are summarized below.

Property	Value	Source(s)
CAS Number	478183-67-4	[1][5][6][7][8]
Molecular Formula	C ₂₄ H ₂₀ INO ₄	[1][5][6][7]
Molecular Weight	~513.33 g/mol	[1][5][7]
Appearance	Off-white to white powder/solid	[1][2][5]
Purity	Typically ≥95% to ≥98% (by HPLC)	[1][5][6][7]
Melting Point	147-152 °C	[1][8]
Optical Rotation	[α] _D ²⁵ = +19 ± 2° (c=1 in DMF)	[1]
Storage Conditions	Store at 0-8 °C; for long-term, -20 °C is recommended	[1][8][9]

Commercial Suppliers and Pricing Analysis

Fmoc-3-iodo-D-phenylalanine is available from a range of specialty chemical suppliers. Pricing and availability can vary based on purity, quantity, and supplier. Researchers should consider these factors when sourcing the material for their specific experimental needs. The table below provides a comparative snapshot of representative commercial offerings.

Supplier	Product Name	Purity	Available Quantities	Representative Pricing (USD/EUR)
Chem-Impex	Fmoc-3-iodo-D-phenylalanine	≥ 98% (HPLC)	Not specified	Price not listed
CymitQuimica	FMOC-D-3- IODOPHENYLA LANINE	95%	100mg, 250mg, 1g, 5g, 10g	€25 (100mg), €31 (250mg), €79 (1g), €213 (5g), €562 (10g) [5]
ChemUniverse	FMOC-3-iodo- D- PHENYLALANIN E	97%	250mg, 1g, 5g	\$51.00 (250mg), \$122.00 (1g), \$482.00 (5g) [7]
Aladdin Scientific	Fmoc-3-iodo-d-phenylalanine	min 95%	1 gram	\$49.99 (1g) [6]
Parchem	Fmoc-3-Iodo-D-Phenylalanine	Not specified	Bulk quantities available	Quote required
Sigma-Aldrich	Fmoc-3-iodo-D-phenylalanine	98%	Not specified	Price not listed

Note: Prices are subject to change and may not include shipping and handling fees.

Researchers are advised to request formal quotes from suppliers.

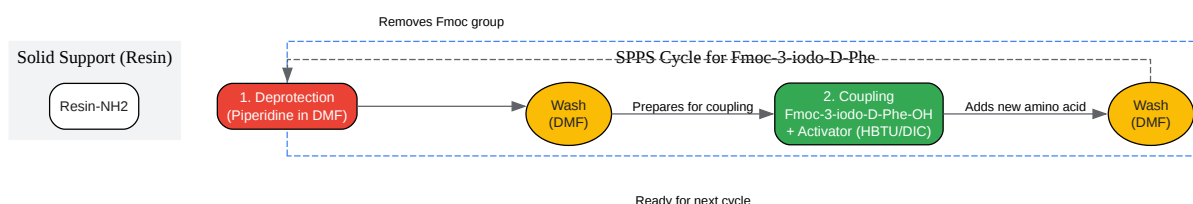
Core Applications in Scientific Research

The unique molecular architecture of **Fmoc-3-iodo-D-phenylalanine** enables its use in several high-impact research areas.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[\[1\]\[2\]](#) The Fmoc group provides reliable α-amine protection that can be removed under mild basic conditions (typically with piperidine), which preserves acid-labile

side-chain protecting groups and the peptide-resin linkage.[3] Its incorporation into a peptide sequence allows for the precise placement of an iodinated D-amino acid, which can confer enhanced proteolytic stability and modulate the peptide's conformational properties.[3]



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Caption: Workflow for incorporating **Fmoc-3-iodo-D-phenylalanine** in SPPS.

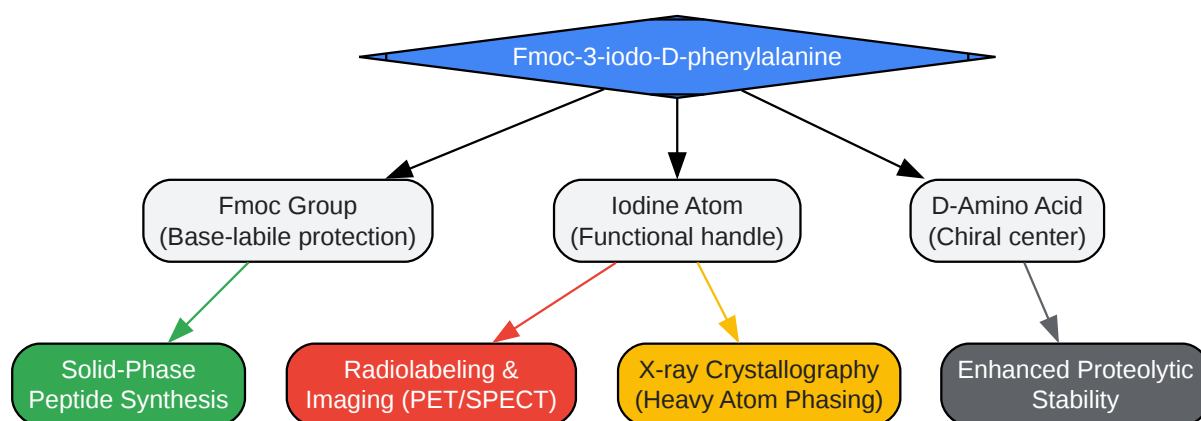
Radiolabeling for Molecular Imaging and Therapy

The iodine atom on the phenyl ring is a key feature for radiolabeling.[1][2] It allows for the straightforward introduction of radioactive iodine isotopes (e.g., ^{123}I for SPECT, ^{124}I for PET, or $^{125}\text{I}/^{131}\text{I}$ for radioligand assays and radiotherapy) into a peptide sequence.[10] This is often achieved via isotopic exchange reactions, where a stable iodine atom is swapped for a radioactive one. Peptides labeled in this manner are powerful tools for:

- **Diagnostic Imaging:** Visualizing the location and density of specific receptors or biomarkers in vivo.
- **Targeted Radionuclide Therapy:** Delivering a cytotoxic radioactive payload directly to diseased tissues, such as tumors.[11]
- **Biodistribution Studies:** Quantifying how a peptide drug is distributed, metabolized, and cleared from the body.

Structural Biology and X-ray Crystallography

The high electron density of the iodine atom makes it an excellent "heavy atom" for solving the phase problem in X-ray crystallography.[4] By incorporating **Fmoc-3-iodo-D-phenylalanine** at a specific site within a protein or peptide, crystallographers can use techniques like single-wavelength anomalous dispersion (SAD) to determine the three-dimensional structure of the molecule.[4][12] This method can be more efficient than traditional approaches and does not significantly perturb the native protein structure.[4]



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Caption: Structure-function relationships of **Fmoc-3-iodo-D-phenylalanine**.

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a generalized, self-validating protocol for the manual coupling of **Fmoc-3-iodo-D-phenylalanine** onto a solid-phase resin.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
- **Fmoc-3-iodo-D-phenylalanine**
- Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents: HBTU (or HCTU/HATU) and N,N-diisopropylethylamine (DIPEA)

- Solvents: DMF, Dichloromethane (DCM)
- Inert gas (Nitrogen or Argon)
- Reaction vessel with frit

Methodology:

- Resin Swelling: Place the resin in the reaction vessel. Add DCM and gently agitate for 20-30 minutes. Drain the DCM and wash thoroughly with DMF (3x).
- Fmoc Deprotection: Add the deprotection solution to the resin. Agitate for 3 minutes, then drain. Repeat with fresh deprotection solution for 10-15 minutes to ensure complete removal of the Fmoc group.
 - Causality: Piperidine is a secondary amine base that specifically cleaves the dibenzofulvene-piperidine adduct from the N-terminus, liberating the free amine for the next coupling step.
- Washing: Thoroughly wash the resin with DMF (5-6x) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
- Coupling Reaction Preparation: In a separate vial, dissolve **Fmoc-3-iodo-D-phenylalanine** (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in a minimal volume of DMF. Add DIPEA (2 eq. relative to HBTU) and pre-activate for 1-2 minutes.
 - Causality: HBTU is a coupling activator that converts the carboxylic acid of the amino acid into a more reactive ester, facilitating rapid amide bond formation. DIPEA acts as a non-nucleophilic base to activate the reaction.
- Coupling to Resin: Add the activated amino acid solution to the deprotected resin. Agitate under an inert atmosphere for 1-2 hours.
- Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain). Once

complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

- **Cycle Repetition:** The resin is now ready for the deprotection of the newly added **Fmoc-3-iodo-D-phenylalanine** and the coupling of the next amino acid in the sequence.
- **Final Cleavage and Deprotection:** After the full peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Handling, Storage, and Quality Control

Safety and Handling:

- Always handle **Fmoc-3-iodo-D-phenylalanine** in a well-ventilated area or fume hood.[\[9\]](#)
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[\[9\]](#)[\[13\]](#)

Storage:

- For short-term use (weeks), store the compound in a tightly sealed container at 0-8 °C.[\[1\]](#)[\[8\]](#)
- For long-term storage (months to years), it is best kept at -20 °C to prevent degradation.[\[9\]](#)

Quality Control:

- The identity and purity of the compound should be verified upon receipt. The most common analytical method is High-Performance Liquid Chromatography (HPLC), which should confirm a purity of ≥95-98%.[\[1\]](#)
- Mass spectrometry can be used to confirm the correct molecular weight (513.33 m/z).

Conclusion

Fmoc-3-iodo-D-phenylalanine is more than just another amino acid derivative; it is a strategic tool for innovation in peptide science. Its ability to enhance peptide stability, enable precise radiolabeling, and facilitate structural studies makes it a cornerstone for developing next-

generation diagnostics and therapeutics. By understanding its properties and mastering its application in SPPS, researchers can unlock new possibilities in drug design and biomedical research.

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